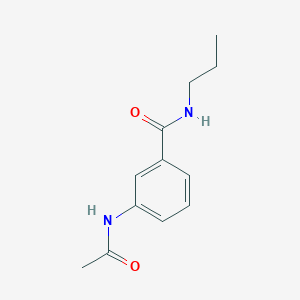![molecular formula C18H18N2O4 B354713 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941464-00-2](/img/structure/B354713.png)
4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C18H18N2O4 and a molecular weight of 326.35 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O4/c1-20(15-5-3-2-4-6-15)18(24)13-7-9-14(10-8-13)19-16(21)11-12-17(22)23/h2-10H,11-12H2,1H3,(H,19,21)(H,22,23) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activity
- Studies have shown that derivatives of 4-oxobutanoic acid, including those with substituted anilines, exhibit significant antimicrobial activities. For instance, certain amide derivatives synthesized from 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid demonstrated excellent antifungal and antibacterial activities against strains like Aspergillus fumigatus and Bacillus subtilis (Auj e Sana et al., 2011).
Molecular Docking and Spectroscopic Analysis
- Molecular docking and spectroscopic studies, including vibrational, structural, electronic, and optical analysis, have been conducted on derivatives of 4-oxobutanoic acid. These studies provide insights into the stability, reactivity, and potential biological activities of these compounds. For example, research on 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid highlighted its promise as a nonlinear optical material and its potential inhibitory effect on Placenta growth factor (PIGF-1), suggesting good biological activities (K. Vanasundari et al., 2018).
Synthesis Methodologies
- The synthesis of 4-oxobutanoic acid derivatives has been explored through various methods, including microwave-assisted aldol-condensation, providing a versatile route to biologically active species and intermediates for further derivatization. These synthesis methodologies offer a broad range of substrates and yield products with potential applications in pharmacology and material science (Mélanie Uguen et al., 2021).
Exploration for Medicinal Applications
- Organotin (IV) derivatives of 4-(4-methoxyanilino)-4-oxobutanoic acid have been synthesized and characterized, showing potential as antimicrobial agents and anticancer activities. These studies indicate the versatility of 4-oxobutanoic acid derivatives in developing new pharmaceutical substances (M. Sirajuddin et al., 2019).
properties
IUPAC Name |
4-[4-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20(15-5-3-2-4-6-15)18(24)13-7-9-14(10-8-13)19-16(21)11-12-17(22)23/h2-10H,11-12H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDYJQKOFKSCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid](/img/structure/B354689.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B354691.png)
![4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354693.png)
![4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354698.png)
![4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354701.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B354706.png)
![4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354708.png)
![N-[4-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B354717.png)
![N-[3-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354720.png)
![4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid](/img/structure/B354758.png)
![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)
